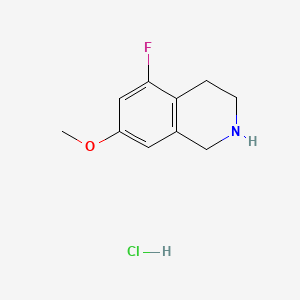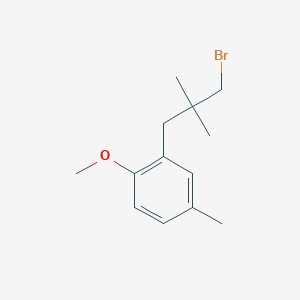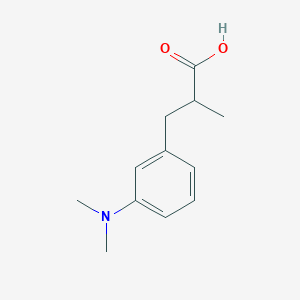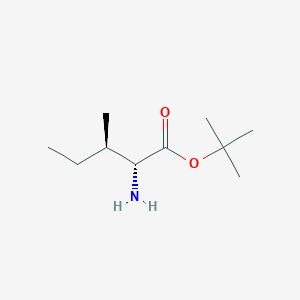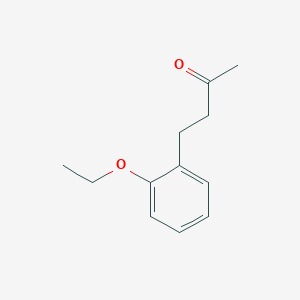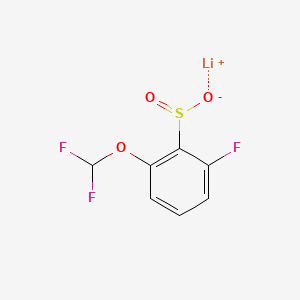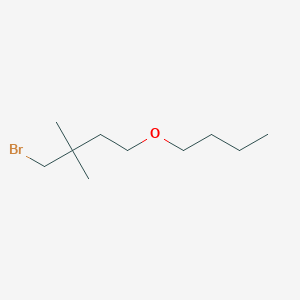
1-Bromo-4-butoxy-2,2-dimethylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-butoxy-2,2-dimethylbutane is an organic compound with the molecular formula C10H21BrO. It is a halogenated ether, characterized by the presence of a bromine atom and a butoxy group attached to a dimethylbutane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-butoxy-2,2-dimethylbutane can be synthesized through the reaction of 4-butoxy-2,2-dimethylbutanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-butoxy-2,2-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide ions (RO-).
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or ethers.
Elimination Reactions: The major products are alkenes, specifically 2,2-dimethyl-1-butene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-butoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, particularly in the development of novel drug candidates.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-butoxy-2,2-dimethylbutane in chemical reactions involves the formation of a transition state where the bromine atom is displaced by a nucleophile or eliminated to form a double bond. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,2-dimethylbutane: Shares a similar structure but lacks the butoxy group.
4-Bromo-2,2-dimethylbutane: Similar but with the bromine atom in a different position.
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane: Contains a tert-butoxy group instead of a butoxy group.
Eigenschaften
Molekularformel |
C10H21BrO |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
1-bromo-4-butoxy-2,2-dimethylbutane |
InChI |
InChI=1S/C10H21BrO/c1-4-5-7-12-8-6-10(2,3)9-11/h4-9H2,1-3H3 |
InChI-Schlüssel |
ZOAAESWDNWUPLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCC(C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


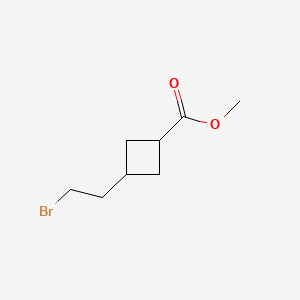
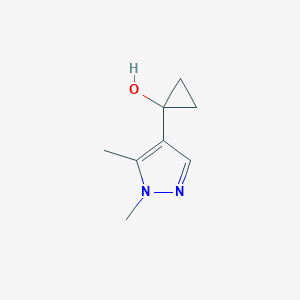

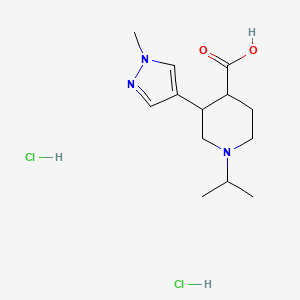

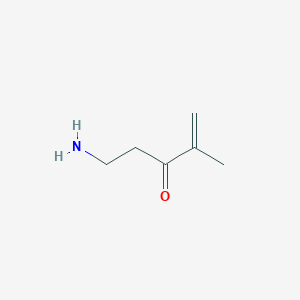
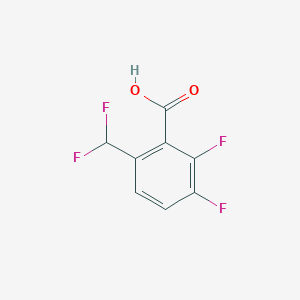
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
